molecular formula C10H7F2N3 B6164898 4-(3,5-difluorophenyl)pyrimidin-2-amine CAS No. 1360898-04-9

4-(3,5-difluorophenyl)pyrimidin-2-amine

Cat. No. B6164898
CAS RN: 1360898-04-9
M. Wt: 207.2
InChI Key:
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Description

4-(3,5-Difluorophenyl)pyrimidin-2-amine (4-DFPP) is an organic compound with a unique structure and a wide range of applications in scientific research. It is an important building block in the synthesis of many compounds and is used in various biochemical and physiological studies. 4-DFPP has been studied extensively in the laboratory, and its structure and properties have been thoroughly characterized. We will also provide a list of future directions for research on 4-DFPP.

Scientific Research Applications

4-(3,5-difluorophenyl)pyrimidin-2-amine has been used in a wide range of scientific research applications. It has been used in the synthesis of other compounds, such as 4-difluorophenylpyrimidine-2-sulfonamide and 4-difluorophenylpyrimidine-2-thione. It has also been used as a ligand in the synthesis of coordination complexes and as a starting material in the synthesis of other organic compounds. This compound has also been used in the study of enzyme-catalyzed reactions, and it has been used as a substrate in the study of enzymes.

Mechanism of Action

The mechanism of action of 4-(3,5-difluorophenyl)pyrimidin-2-amine is not well understood. However, it is believed that this compound acts as a competitive inhibitor of enzymes that catalyze the hydrolysis of amide bonds. It is also believed that this compound may bind to certain enzymes and interfere with their function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is known that this compound can inhibit the activity of certain enzymes, such as aminopeptidase, and that it can interfere with the activity of certain hormones, such as progesterone. It is also known that this compound can affect the activity of certain neurotransmitters, such as dopamine and serotonin.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(3,5-difluorophenyl)pyrimidin-2-amine in laboratory experiments is that it is relatively easy to synthesize and purify. It is also relatively stable, and it can be stored for long periods of time without significant degradation. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not well understood, and its effects on biochemical and physiological processes are not well characterized.

Future Directions

There are a number of potential future directions for research on 4-(3,5-difluorophenyl)pyrimidin-2-amine. These include further studies on the mechanism of action of this compound, the characterization of its biochemical and physiological effects, and the development of new methods for its synthesis and purification. Additionally, further research could be conducted on the use of this compound in the synthesis of other compounds and in the study of enzyme-catalyzed reactions. Finally, further research could be conducted on the use of this compound in the study of hormones, neurotransmitters, and other biochemical and physiological processes.

Synthesis Methods

4-(3,5-difluorophenyl)pyrimidin-2-amine can be synthesized in two different ways. The first method is the direct synthesis of this compound from 3,5-difluorobenzoyl chloride and pyrimidin-2-amine in a solvent mixture of dichloromethane and ethyl acetate. This reaction is carried out at room temperature and the product is purified by column chromatography. The second method is the synthesis of this compound from 3,5-difluorobenzaldehyde and pyrimidin-2-amine in a solvent mixture of dichloromethane and ethyl acetate. This reaction is carried out at room temperature and the product is purified by column chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(3,5-difluorophenyl)pyrimidin-2-amine involves the reaction of 3,5-difluoroaniline with ethyl cyanoacetate followed by cyclization and subsequent reduction.", "Starting Materials": [ "3,5-difluoroaniline", "ethyl cyanoacetate", "sodium ethoxide", "hydrogen gas", "palladium on carbon" ], "Reaction": [ "Step 1: 3,5-difluoroaniline is reacted with ethyl cyanoacetate in the presence of sodium ethoxide to form 4-(3,5-difluorophenyl)-3-cyano-1-ethyl-1H-pyrazole.", "Step 2: The pyrazole intermediate is cyclized by heating with sodium ethoxide to form 4-(3,5-difluorophenyl)pyrimidin-2-amine.", "Step 3: The final step involves the reduction of the nitro group to an amine using hydrogen gas and palladium on carbon as a catalyst." ] }

CAS RN

1360898-04-9

Molecular Formula

C10H7F2N3

Molecular Weight

207.2

Purity

95

Origin of Product

United States

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